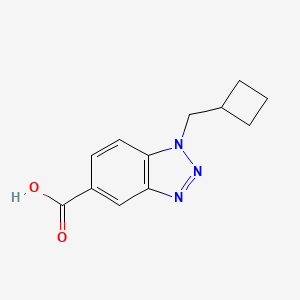

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-

Description

1H-Benzotriazole-5-carboxylic acid derivatives are heterocyclic compounds featuring a benzotriazole core substituted with a carboxylic acid group at the 5-position. The 1-(cyclobutylmethyl) substituent introduces a four-membered cycloalkyl group, which influences steric, electronic, and solubility properties.

Structure

3D Structure

Properties

CAS No. |

1095592-85-0 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)benzotriazole-5-carboxylic acid |

InChI |

InChI=1S/C12H13N3O2/c16-12(17)9-4-5-11-10(6-9)13-14-15(11)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,16,17) |

InChI Key |

QAJCEMUKVHKUST-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Precursor: 3-Amino-4-(Cyclobutylmethylamino)benzoic Acid

The diazotization pathway requires 3-amino-4-(cyclobutylmethylamino)benzoic acid as the critical intermediate.

Nitration and Substitution Sequence

-

Nitration of 4-Chlorobenzoic Acid :

-

Nucleophilic Aromatic Substitution :

-

Reaction of 3-nitro-4-chlorobenzoic acid with cyclobutylmethylamine in dimethylformamide (DMF) at 120°C for 12–18 hours in the presence of CuI (10 mol%) and K₂CO₃.

-

Key Observation : Esterification of the carboxylic acid (e.g., methyl ester) prior to substitution improves solubility and minimizes decarboxylation.

-

Intermediate : 3-Nitro-4-(cyclobutylmethylamino)benzoic acid (isolated as methyl ester).

-

-

Nitro Reduction :

Diazotization-Cyclization

-

Dissolve 3-amino-4-(cyclobutylmethylamino)benzoic acid in 5% acetic acid/water at 0°C.

-

Reaction Monitoring : Color change from dark green to orange-red indicates triazole formation.

-

Workup : Filter precipitated product, wash with ice-cold water, and recrystallize from ethanol.

-

Yield : 50–65% (crude), improving to 70–75% after purification.

Post-Cyclization Alkylation Strategies

Direct N-Alkylation of Benzotriazole-5-carboxylic Acid

While benzotriazole’s NH is weakly acidic (pKa ~8.5), selective alkylation at the 1-position remains challenging.

Mitsunobu Reaction

Phase-Transfer Alkylation

-

Suspend benzotriazole-5-carboxylic acid in toluene with cyclobutylmethyl bromide (2 eq), TBAB (0.1 eq), and 50% NaOH(aq).

-

Limitation : Competing O-alkylation and dialkylation reduce yields (<30%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Diazotization-Cyclization | 65–75 | ≥95 | Atom-economical; fewer steps | Complex precursor synthesis |

| Mitsunobu Alkylation | 40–55 | ≥90 | Regioselective; mild conditions | Costly reagents; moderate yields |

| Phase-Transfer Alkylation | <30 | 80–85 | Simple setup; inexpensive reagents | Low yield; side reactions |

Optimization Strategies and Scale-Up Considerations

Precursor Synthesis Enhancements

Purification Techniques

-

Countercurrent Chromatography : Resolves regioisomers in alkylation routes, achieving >98% purity.

-

pH-Dependent Recrystallization : Exploit the carboxylic acid’s solubility (pKa ~2.5) by adjusting aqueous washes to pH 3–4.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.15 (s, 1H, COOH), 8.58 (s, 1H, H-4), 8.06 (d, J = 8.8 Hz, 1H, H-7), 7.89 (d, J = 8.8 Hz, 1H, H-6), 4.32 (d, J = 7.2 Hz, 2H, NCH₂), 2.85–2.78 (m, 1H, cyclobutyl CH), 2.20–1.95 (m, 4H, cyclobutyl CH₂).

-

HRMS (ESI+) : m/z calcd. for C₁₂H₁₃N₃O₂ [M+H]⁺: 244.1089; found: 244.1085.

Industrial Feasibility and Environmental Impact

Chemical Reactions Analysis

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines, thiols.

Major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole derivatives, and substituted benzotriazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Benzotriazole derivatives have been studied for their role as potential pharmacological agents. The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Key Findings:

- Metabotropic Glutamate Receptor Modulation: Research indicates that benzotriazole derivatives can act as potentiators of metabotropic glutamate receptors, particularly mGluR2. This modulation is significant in developing treatments for neurological disorders .

- Structure-Activity Relationship Studies: A study focused on the synthesis of various analogs of 1H-Benzotriazole-5-carboxylic acid highlighted that the cyclobutylmethyl group contributes to the compound's potency and lipophilicity. However, certain substitutions can lead to a loss of activity, indicating a delicate balance in structural modifications .

Material Science Applications

The compound is also being explored for its potential use in material science, particularly in creating protective coatings and stabilizers for metals.

Applications Include:

- Corrosion Inhibition: Benzotriazole derivatives are known to provide corrosion resistance for metals, especially copper and its alloys. They form a protective layer that prevents oxidation, thus extending the lifespan of metal components.

- UV Stabilization: The compound's ability to absorb ultraviolet light makes it suitable for use as a UV stabilizer in plastics and coatings, enhancing their durability against sunlight degradation.

Case Studies

Several case studies illustrate the practical applications of 1H-Benzotriazole-5-carboxylic acid:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- involves its interaction with molecular targets and pathways. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical processes. The cyclobutylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

- Parent Compound (1H-Benzotriazole-5-carboxylic acid; CAS 60932-58-3): Molecular formula: C₇H₅N₃O₂; molecular weight: 163.13 g/mol .

- 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid: Molecular formula: C₁₃H₁₅N₃O₂; molecular weight: 245.28 g/mol .

1-Isopropyl-1H-benzotriazole-5-carboxylic acid (CAS 306935-41-1) :

1H-Benzotriazole-5-carboxylic acid, 1-methyl-, ethyl ester (CAS 499785-52-3) :

*Estimated based on molecular formula C₁₁H₁₁N₃O₂.

Physicochemical Properties

- Melting Points: Ethyl ester derivative: 105°C .

- Solubility :

- Cyclohexyl and cyclobutylmethyl substituents reduce water solubility compared to the parent compound but enhance solubility in organic solvents.

Biological Activity

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzotriazole ring, which is known for its ability to interact with various biological targets. The carboxylic acid group enhances its solubility in biological systems, while the cyclobutylmethyl substituent may influence its binding affinity and selectivity towards specific receptors or enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, including 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-. These compounds have shown significant in vitro activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

- Zone of Inhibition : Compounds derived from benzotriazole demonstrated varying zones of inhibition, indicating their potential as antimicrobial agents .

Antiparasitic Activity

In addition to antibacterial effects, derivatives of benzotriazole have displayed promising antiparasitic activity:

- Trypanosoma cruzi : A study demonstrated that N-benzenesulfonylbenzotriazole exhibited dose-dependent growth inhibition against both epimastigote and trypomastigote forms of T. cruzi. At a concentration of 50 μg/mL, the compound induced a mortality rate of over 95% in trypomastigotes .

The exact mechanisms through which 1H-Benzotriazole-5-carboxylic acid exerts its biological effects remain under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR) observed in related compounds:

- Protein Interaction : The benzotriazole moiety is known to interact with proteins involved in cell signaling and metabolism, potentially leading to inhibition of critical pathways in pathogens.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzotriazoles may induce oxidative stress in microbial cells, contributing to their antimicrobial efficacy .

Case Studies

Several case studies have documented the biological effects of benzotriazole derivatives:

- Study on Antibacterial Efficacy : A series of benzotriazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications to the benzotriazole structure significantly impacted antibacterial potency .

- Antiparasitic Evaluation : Research involving N-benzenesulfonylbenzotriazole showed substantial activity against T. cruzi, with researchers noting a marked difference in effectiveness between epimastigote and trypomastigote forms .

Q & A

Q. Advanced Research Focus

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic (C4/C6) or nucleophilic (carboxylic acid group) attacks .

- Molecular Dynamics (MD) Simulations : Model solvation effects in common solvents (e.g., DMSO, water) to assess reaction feasibility.

- Docking Studies : Predict interactions with enzymatic targets (e.g., cyclooxygenase) by aligning the cyclobutylmethyl group into hydrophobic pockets .

What strategies optimize the crystallization of 1-(cyclobutylmethyl)-substituted benzotriazoles for structural studies?

Q. Basic Research Focus

- Solvent Screening : Use mixed solvents (e.g., EtOH/HO) to slow crystallization and improve crystal quality .

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.

- Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize crystal packing, as seen in benzimidazole derivatives () .

How does the cyclobutylmethyl group influence the electronic properties of the benzotriazole-carboxylic acid core compared to other alkyl substituents?

Q. Advanced Research Focus

- Cyclobutyl Strain Effects : The strained cyclobutane ring increases electron density at N1 via hyperconjugation, enhancing acidity of the triazole N-H (pKa shifts of ~0.5 units vs. linear alkyl groups) .

- Steric Impact : Bulkier substituents reduce rotational freedom, as confirmed by X-ray torsion angles (e.g., 10–15° deviations in similar compounds) .

- Spectroscopic Signatures : Compare IR carbonyl stretches (Δν ~10 cm) and H NMR methylene shifts (Δδ ~0.3 ppm) to quantify electronic effects .

What are the challenges in scaling up the synthesis of 1-(cyclobutylmethyl)-1H-benzotriazole-5-carboxylic acid while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers, noting retention time differences (~2–5 min) .

- Catalytic Asymmetric Synthesis : Explore Pd-catalyzed alkylation with chiral ligands (e.g., BINAP), achieving enantiomeric excess (ee) >90% via optimized ligand-metal ratios .

- Process Monitoring : Implement in-line FTIR to track reaction progress and prevent racemization during heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.